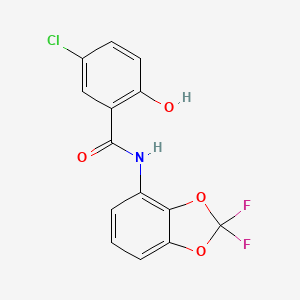
5-Chloro-N-(2,2-difluoro-2H-1,3-benzodioxol-4-yl)-2-hydroxybenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Chloro-N-(2,2-difluoro-2H-1,3-benzodioxol-4-yl)-2-hydroxybenzamide is a synthetic organic compound that belongs to the class of benzamides This compound is characterized by the presence of a chloro group, difluoro benzodioxole moiety, and a hydroxybenzamide structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-N-(2,2-difluoro-2H-1,3-benzodioxol-4-yl)-2-hydroxybenzamide typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Benzodioxole Moiety: This can be achieved through the reaction of catechol with difluoromethylating agents under acidic conditions.
Introduction of the Chloro Group: Chlorination of the benzodioxole intermediate using reagents like thionyl chloride or phosphorus pentachloride.
Coupling with Hydroxybenzamide: The final step involves coupling the chlorinated benzodioxole with 2-hydroxybenzamide using coupling agents such as EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-Dimethylaminopyridine).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and stringent purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxy group in the benzamide structure can undergo oxidation to form quinone derivatives.
Reduction: The nitro group, if present, can be reduced to an amine using reducing agents like hydrogen gas over palladium catalyst.
Substitution: The chloro group can be substituted with nucleophiles such as amines or thiols under basic conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C), sodium borohydride (NaBH4).
Substitution: Sodium hydroxide (NaOH), ammonia (NH3).
Major Products
Oxidation: Quinone derivatives.
Reduction: Amino derivatives.
Substitution: Substituted benzamides with various functional groups.
Scientific Research Applications
Chemistry
Catalysis: Used as a ligand in catalytic reactions.
Material Science: Incorporated into polymers for enhanced properties.
Biology
Enzyme Inhibition: Studied for its potential to inhibit specific enzymes.
Protein Binding: Used in studies to understand protein-ligand interactions.
Medicine
Drug Development: Investigated for its potential as a therapeutic agent.
Diagnostics: Used in the development of diagnostic assays.
Industry
Chemical Synthesis: Employed as an intermediate in the synthesis of more complex molecules.
Agriculture: Potential use as a pesticide or herbicide.
Mechanism of Action
The mechanism of action of 5-Chloro-N-(2,2-difluoro-2H-1,3-benzodioxol-4-yl)-2-hydroxybenzamide would depend on its specific application. For instance, if used as an enzyme inhibitor, it might bind to the active site of the enzyme, preventing substrate binding and subsequent catalysis. The molecular targets and pathways involved would vary based on the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
5-Chloro-2-hydroxybenzamide: Lacks the difluoro benzodioxole moiety.
N-(2,2-Difluoro-2H-1,3-benzodioxol-4-yl)-2-hydroxybenzamide: Lacks the chloro group.
Uniqueness
The presence of both the chloro group and the difluoro benzodioxole moiety in 5-Chloro-N-(2,2-difluoro-2H-1,3-benzodioxol-4-yl)-2-hydroxybenzamide makes it unique. This combination of functional groups can impart distinct chemical reactivity and biological activity, making it a valuable compound for various applications.
Properties
CAS No. |
634186-24-6 |
|---|---|
Molecular Formula |
C14H8ClF2NO4 |
Molecular Weight |
327.66 g/mol |
IUPAC Name |
5-chloro-N-(2,2-difluoro-1,3-benzodioxol-4-yl)-2-hydroxybenzamide |
InChI |
InChI=1S/C14H8ClF2NO4/c15-7-4-5-10(19)8(6-7)13(20)18-9-2-1-3-11-12(9)22-14(16,17)21-11/h1-6,19H,(H,18,20) |
InChI Key |
ZRLFWFFXGWUJIB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C2C(=C1)OC(O2)(F)F)NC(=O)C3=C(C=CC(=C3)Cl)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















